

# UNC2025 at a Glance: Mechanism and Key Properties

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: UNC2025

CAS No.: 1429881-91-3

Cat. No.: S548057

[Get Quote](#)

| Property                 | Description                                                                                                                                                     |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Targets          | MER tyrosine kinase (MER TK) and Fms-like tyrosine kinase 3 (FLT3) [1] [2] [3]                                                                                  |
| Mechanism of Action      | Potent, ATP-competitive small-molecule inhibitor that blocks kinase phosphorylation and downstream pro-survival signaling [1] [2].                              |
| Oral Bioavailability     | Yes, in mice (100%) [1].                                                                                                                                        |
| Primary Research Context | Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), Non-Small Cell Lung Cancer (NSCLC), Glioblastoma (GBM), and antiplatelet therapy [1] [4] [5]. |

The following diagram illustrates the primary mechanism of action of **UNC2025** and the key signaling pathways it inhibits.



[Click to download full resolution via product page](#)

## Quantitative Biochemical and Cellular Profiling

| Target Kinase | IC <sub>50</sub> (Cell-Free Assay)                      | Notes                                                                              |
|---------------|---------------------------------------------------------|------------------------------------------------------------------------------------|
| MER           | 0.16 nM (K <sub>i</sub> ) [1], 0.46 nM [3], 0.74 nM [6] | Primary target. IC <sub>50</sub> of <b>2.7 nM</b> in 697 B-ALL cellular assay [1]. |
| FLT3          | 0.35 nM [3], 0.69 nM [2], 0.8 nM [6]                    | Important target in AML (including FLT3-ITD mutations) [2].                        |
| Axl           | 1.65 nM [3], 13.3 nM (K <sub>i</sub> ) [1]              | ~20-fold selectivity for MER over Axl [6].                                         |
| Tyro3         | 5.83 nM [3], 37 nM [2]                                  | Part of the TAM receptor family [2].                                               |

| Target Kinase | IC <sub>50</sub> (Cell-Free Assay)                        | Notes                                                                                     |
|---------------|-----------------------------------------------------------|-------------------------------------------------------------------------------------------|
| TrkA          | 1.67 nM [3]                                               | -                                                                                         |
| Other Kinases | TrkC, QIK, SLK, NuaK1, Kit (IC <sub>50</sub> < 10 nM) [3] | Profiled against >300 kinases; demonstrates pharmacologically useful selectivity [2] [3]. |

## Summary of Key Preclinical Validation Experiments

| Experimental Model | Key Findings & Quantitative Results | Experimental Protocol Summary |
|--------------------|-------------------------------------|-------------------------------|
|--------------------|-------------------------------------|-------------------------------|

| **Acute Leukemia (In Vitro)** | • **Potently inhibited** MERTK phosphorylation (IC<sub>50</sub> ~2.7 nM in 697 B-ALL cells) [1]. • **Induced apoptosis:** Increased YO-PRO-1+/PI+ cells [1]. • **Reduced viability & colony formation** in MERTK+ ALL/AML cell lines and primary samples [1]. • **~30% sensitive samples** (78 of 261 primary patient samples), prevalent in AML, T-ALL, and M0 AML [1]. | **Cell Lines & Patient Samples:** MERTK-expressing ALL (e.g., 697) and AML (e.g., Kasumi-1) cell lines; primary mononuclear cells from apheresed leukemia patients [1]. **Treatment:** Cultured with graded concentrations of **UNC2025** or vehicle (DMSO) for 1-72 hours [1]. **Assays:** Immunoblotting for phospho-proteins; flow cytometry (Yo-Pro-1/PI staining) for apoptosis; MTT assay for viability; colony formation in methylcellulose/agar [1]. | | **Acute Leukemia (In Vivo)** | • **Inhibited MERTK in bone marrow** blasts after oral dosing [1] [2]. • **Reduced tumor burden** in xenograft models (697 cells & patient-derived AML) [1]. • **Significantly increased median survival** (consistent two-fold increase) in mouse models [1]. • **Synergy with chemotherapy:** Increased sensitivity to methotrexate, allowing dose reduction [1]. | **Models:** NSG or NSGS mice injected with 697-luciferase, NOMO-1 cells, or primary AML patient cells via tail vein [1]. **Treatment:** **UNC2025** or saline administered once daily by oral gavage (e.g., 3 mg/kg). Methotrexate administered intraperitoneally for combo studies [1]. **Monitoring:** Bioluminescence imaging (tumor burden); flow cytometry (human CD45+ cells in blood/bone marrow); survival [1]. | | **Solid Tumors & Other Models** | • **Induced cellular senescence** in Glioblastoma (GBM) cell lines (A172, SF188, U251), evidenced by  $\beta$ -galactosidase activity and p21 protein increase [4]. • **Decreased platelet activation and thrombus formation** without increasing bleeding times in murine models. Effect was synergistic with ADP receptor antagonists [5]. | **GBM:** Cells treated with **UNC2025** for 5 days, then fixed and stained for  $\beta$ -galactosidase activity or lysed for p21

immunoblot [4]. **Platelet/Thrombosis:** Platelet aggregation assays (light transmission aggregometry); flow cytometry; microfluidic analysis; murine pulmonary embolism and arterial thrombosis models [5]. |

The experimental workflow for validating **UNC2025** in leukemia models, from in vitro screening to in vivo efficacy, can be summarized as follows:

## Comparative Positioning Among Kinase Inhibitors

A key strength of **UNC2025** is its **high potency and selectivity profile** within the TAM kinase family and against FLT3. While earlier inhibitors often had activity against multiple kinases, **UNC2025** was **intentionally designed** to potently inhibit MER and FLT3 with improved selectivity [2]. Its **favorable oral bioavailability** and ability to inhibit its targets in the bone marrow microenvironment distinguish it from earlier tool compounds and make it suitable for in vivo studies and further clinical development [1] [2].

Research suggests that the dual inhibition of MER and FLT3 could be particularly advantageous in acute leukemias, as it simultaneously targets a driver mutation (FLT3) and a mediator of survival and chemoresistance (MER) [2].

## Key Considerations for Researchers

- **Distinguishing Effects:** When using **UNC2025** in models without FLT3 mutations, the observed effects are likely attributable to MERTK inhibition. In FLT3-mutant models, the contribution of FLT3 inhibition becomes significant [1].
- **Formulation:** **UNC2025** has high solubility in saline, facilitating in vivo administration [1]. Standard in vitro formulations use DMSO [1] [3].
- **Beyond Oncology:** The anti-MERTK activity of **UNC2025** has demonstrated therapeutic potential in non-oncology contexts, such as reducing thrombus formation without increasing bleeding risk, suggesting a wider application [5].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. UNC2025, a MERTK small molecule inhibitor, is ... [pmc.ncbi.nlm.nih.gov]
2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 ... [pmc.ncbi.nlm.nih.gov]
3. UNC2025 | FLT3 inhibitor | Mechanism | Concentration [selleckchem.com]
4. induces cellular senescence in GBM cells. UNC 2025 [figshare.com]
5. The small-molecule MERTK inhibitor UNC2025 decreases ... [sciencedirect.com]
6. | FLT | TAM Receptor | TargetMol UNC 2025 [targetmol.com]

To cite this document: Smolecule. [UNC2025 at a Glance: Mechanism and Key Properties].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548057#unc2025-validation-experiments>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)